synthesis and characterization of Cholesteryl 10-undecenoate
synthesis and characterization of Cholesteryl 10-undecenoate
An In-depth Technical Guide to the Synthesis and Characterization of Cholesteryl 10-undecenoate
Document ID: CG-2025-CU-01 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the (CAS 30948-01-7). It includes detailed experimental protocols, tabulated characterization data, and workflow visualizations to support research and development activities.
Introduction
Cholesteryl 10-undecenoate is a cholesterol ester featuring a terminal alkene group in its fatty acid chain. Its molecular formula is C₃₈H₆₄O₂ with a molecular weight of 552.92 g/mol .[1] Like many cholesteryl esters, it is of significant interest for its liquid crystalline properties, which are crucial in the development of drug delivery systems, biosensors, and advanced materials.[2][3] The terminal double bond provides a reactive handle for further chemical modification, such as polymerization or click chemistry, enabling its incorporation into novel polymers and functional materials. This guide details a reliable synthesis route and a full suite of characterization protocols.
Synthesis of Cholesteryl 10-undecenoate
The synthesis is achieved via a Steglich esterification, a mild and efficient method for forming ester bonds between a sterically hindered alcohol (cholesterol) and a carboxylic acid (10-undecenoic acid).[4][5] The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[5][6]
Caption: Steglich esterification of Cholesterol with 10-undecenoic acid.
Experimental Protocol: Synthesis
This protocol is adapted from established Steglich esterification procedures for cholesterol.[4][7]
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Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve cholesterol (1.0 eq.), 10-undecenoic acid (1.05 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
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Reaction Initiation: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous CH₂Cl₂. Add the DCC solution dropwise to the cholesterol-containing mixture over 15-20 minutes with continuous stirring.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 24-48 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) 9:1 v/v). The disappearance of the cholesterol spot and the appearance of a new, less polar product spot indicates completion.
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Work-up and Purification:
-
Upon completion, cool the reaction mixture in an ice bath or freezer for 30 minutes to maximize the precipitation of the DCU byproduct.[8]
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Filter the mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with cold CH₂Cl₂.
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Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.[8]
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford Cholesteryl 10-undecenoate as a white solid.
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Characterization
A systematic characterization workflow is essential to confirm the structure, purity, and physical properties of the synthesized Cholesteryl 10-undecenoate.
Caption: Workflow for the characterization of Cholesteryl 10-undecenoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
Predicted ¹H NMR Data: The following table is a prediction based on data for cholesteryl acetate and alkyl undecenoates.[9][10] The key diagnostic signals are the olefinic protons of the undecenoate chain (H-10', H-11'), the cholesterol olefinic proton (H-6), and the downfield-shifted cholesterol methine proton (H-3) due to esterification.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Cholesterol Moiety) | Assignment (Undecenoate Moiety) |
| ~5.80 | ddt | 1H | H-10' | |
| ~5.37 | m | 1H | H-6 | |
| ~4.95 | m | 2H | H-11' | |
| ~4.60 | m | 1H | H-3 | |
| ~2.28 | t | 2H | H-2' (α-CH₂) | |
| ~2.04 | m | 2H | H-9' | |
| 0.68 - 2.40 | m | ~55H | Steroid & Side Chain Protons | Aliphatic Chain Protons |
| ~1.02 | s | 3H | C-19 Me | |
| ~0.92 | d | 3H | C-21 Me | |
| ~0.87 | d | 6H | C-26/27 Me | |
| ~0.68 | s | 3H | C-18 Me |
Predicted ¹³C NMR Data: This prediction is based on data for cholesterol and alkyl undecenoates.[10][11] Key signals include the ester carbonyl, the olefinic carbons, and the C-3 carbon of cholesterol, which shifts significantly downfield upon esterification.
| Chemical Shift (δ, ppm) | Assignment (Cholesterol Moiety) | Assignment (Undecenoate Moiety) |
| ~173.5 | C-1' (C=O) | |
| ~139.7 | C-5 | |
| ~139.2 | C-10' | |
| ~122.6 | C-6 | |
| ~114.1 | C-11' | |
| ~74.9 | C-3 | |
| 11.8 - 56.8 | Other Steroid & Side Chain Carbons | Aliphatic Chain Carbons (C-2' to C-9') |
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol: The FTIR spectrum is recorded using a KBr pellet or as a thin film on a NaCl plate.
Expected Absorption Bands: The spectrum is characterized by the absence of the broad O-H stretch from cholesterol and the appearance of a strong ester carbonyl (C=O) stretch.[12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3077 | Medium | =C-H Stretch (alkene) |
| 2935 - 2850 | Strong | C-H Stretch (aliphatic) |
| ~1738 | Strong, Sharp | C=O Stretch (ester) |
| ~1641 | Medium | C=C Stretch (alkene) |
| ~1465, ~1378 | Medium | C-H Bend (aliphatic) |
| ~1175 | Strong | C-O Stretch (ester) |
| ~910 | Medium | =C-H Bend (vinyl out-of-plane) |
Mass Spectrometry (MS)
Protocol: Mass spectra can be obtained using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Expected Data: The analysis should confirm the molecular weight of the compound.[1]
| Parameter | Value |
| Molecular Formula | C₃₈H₆₄O₂ |
| Molecular Weight | 552.92 |
| Expected [M+H]⁺ | 553.49 |
| Expected [M+NH₄]⁺ | 570.52 |
| Expected [M+Na]⁺ | 575.47 |
Thermal Analysis
Protocol: Thermal transitions are analyzed using Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere at a controlled heating and cooling rate (e.g., 5-10 °C/min). Thermogravimetric Analysis (TGA) is used to determine thermal stability.
Expected Behavior: Cholesteryl esters are known to exhibit complex polymorphic and liquid crystalline behavior, including cholesteric and smectic phases.[2][14] The specific transition temperatures for Cholesteryl 10-undecenoate are not widely reported, but can be expected to fall within the range of similar cholesteryl esters. The terminal double bond may influence the packing and stability of these phases compared to saturated analogues.
Representative Thermal Data for Analogous Cholesteryl Esters:
| Compound | Crystal → Smectic (°C) | Smectic → Cholesteric (°C) | Cholesteric → Isotropic (°C) | Reference |
| Cholesteryl Decanoate | - | 77.0 (on cooling) | 84.5 | [15] |
| Cholesteryl Oleate (C18:1) | ~32 | 43.5 | 51.5 | [14] |
| Cholesteryl Myristate (C14:0) | 70.2 | 77.6 | 82.4 | [16] |
TGA analysis is expected to show high thermal stability, with decomposition likely beginning above 200-250 °C.[17]
References
- 1. scbt.com [scbt.com]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol(57-88-5) 13C NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 10-UNDECENOYL CHLORIDE(38460-95-6) 13C NMR [m.chemicalbook.com]
